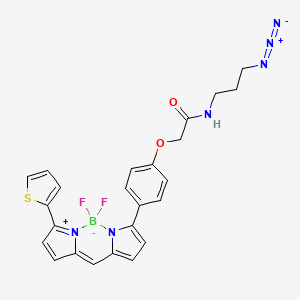

BDP TR azide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H21BF2N6O2S |

|---|---|

分子量 |

506.3 g/mol |

IUPAC 名称 |

N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetamide |

InChI |

InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34) |

InChI 键 |

BRVIFVBXLZHAEK-UHFFFAOYSA-N |

规范 SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BDP TR Azide: Structure, Properties, and Applications in Bioconjugation

For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount for elucidating biological processes and developing targeted therapeutics. BDP TR azide (B81097) has emerged as a valuable tool in this endeavor, offering a bright, photostable fluorescent probe for the robust detection and tracking of molecules of interest. This technical guide provides a comprehensive overview of the chemical structure, key properties, and experimental protocols for the application of BDP TR azide in bioconjugation.

Core Concepts: Chemical Structure and Properties

This compound is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class of fluorophores. Its chemical structure is characterized by a dipyrromethene core complexed with a difluoroboron moiety. This core structure is responsible for its exceptional photophysical properties. The "TR" designation indicates its spectral characteristics, which are similar to Texas Red, making it compatible with existing filter sets and instrumentation. The key functional group for bioconjugation is the terminal azide (-N3) group, which enables its use in "click chemistry" reactions.

The molecular formula for this compound is C₂₄H₂₁BF₂N₆O₂S, and it has a molecular weight of approximately 506.34 g/mol .[1][2]

Physicochemical and Spectral Properties

The utility of a fluorescent probe is largely defined by its physical and spectral characteristics. This compound exhibits excellent solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][2] For long-term storage, it is recommended to keep the compound at -20°C in the dark and desiccated.[3]

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁BF₂N₆O₂S | |

| Molecular Weight | 506.34 g/mol | |

| Appearance | Dark colored solid | |

| Solubility | Good in DMF, DMSO, DCM | |

| Excitation Maximum (λex) | 589 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, in the dark, desiccated |

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule. The high specificity and efficiency of this reaction allow for the precise labeling of proteins, nucleic acids, and other biomolecules in complex biological samples.

General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of a protein containing an alkyne group. Optimization may be required for specific proteins and applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

-

This compound

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Degassing equipment (e.g., vacuum line, inert gas)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

-

Add the THPTA stock solution to the reaction mixture. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is commonly used.

-

Add the CuSO₄ stock solution to the mixture.

-

Crucially, the final addition should be the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

-

Reaction Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other reaction components by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful labeling by measuring the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and 589 nm (for BDP TR concentration). The degree of labeling can be calculated from these values.

-

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing this compound for biomolecule labeling.

Caption: Experimental workflow for labeling a biomolecule with this compound.

References

BDP TR Azide: A Technical Guide to its Fluorescence Quantum Yield and Applications in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR azide (B81097) is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging and sensing. BDP TR azide is specifically functionalized with an azide group, enabling its participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient labeling of biomolecules that have been metabolically, genetically, or chemically modified to contain an alkyne moiety. This technical guide provides an in-depth overview of the fluorescence quantum yield of this compound, a detailed experimental protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Quantitative Data: Photophysical Properties of this compound

The photophysical properties of this compound make it a bright and robust fluorophore for a variety of applications. The key quantitative data are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φ) | 0.9[1] | Not explicitly stated by manufacturers, but typically high in non-polar organic solvents like dichloromethane (B109758) or ethanol (B145695) for BODIPY dyes[2][3][4][5] |

| Excitation Maximum (λex) | 589 nm | Varies slightly with solvent polarity |

| Emission Maximum (λem) | 616 nm | Varies slightly with solvent polarity |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | Not explicitly stated |

| Solubility | Good in DMF, DMSO, DCM | --- |

Experimental Protocol: Metabolic Labeling and Fluorescent Detection of Newly Synthesized Proteins using this compound

This protocol details the metabolic incorporation of an azide-bearing amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells, followed by the fluorescent labeling of these proteins with this compound via copper-catalyzed click chemistry (CuAAC).

Materials:

-

Mammalian cell line of choice

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

DMSO (for stock solutions)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Metabolic Labeling:

-

Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and grow to the desired confluency in complete culture medium.

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

-

Replace the methionine-free medium with methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM).

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Aspirate the labeling medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction (CuAAC):

-

Prepare the "click" reaction cocktail immediately before use. For a 100 µL reaction volume per sample, mix the following in order:

-

This compound (from a 10 mM stock in DMSO) to a final concentration of 10-50 µM.

-

Copper(II) sulfate (from a 20 mM stock in water) to a final concentration of 1 mM.

-

THPTA (from a 100 mM stock in water) to a final concentration of 5 mM.

-

Sodium ascorbate (from a freshly prepared 100 mM stock in water) to a final concentration of 5 mM.

-

-

Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the entire surface is covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Aspirate the click reaction cocktail and wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).

-

Wash the cells twice more with PBS.

-

Mount the coverslip with an appropriate mounting medium.

-

Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for BDP TR (Excitation/Emission: ~589/616 nm).

-

Visualizations

The following diagrams illustrate the key processes described in this technical guide.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway.

Caption: Experimental Workflow for Fluorescent Labeling of Proteins.

References

In-Depth Technical Guide: Solubility and Handling of BDP TR Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BDP TR azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It includes qualitative and quantitative solubility data, detailed experimental protocols for solubility determination and a common application, and a visual representation of a key experimental workflow.

Core Concepts: BDP TR Azide

This compound is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. These dyes are known for their high fluorescence quantum yields, sharp excitation and emission peaks, and good solubility in many organic solvents. This compound is specifically designed for "click chemistry," a powerful and versatile set of reactions for bioconjugation. The azide group on the BDP TR molecule allows it to be covalently attached to molecules containing an alkyne group, enabling the fluorescent labeling of a wide range of biomolecules such as proteins and nucleic acids.

Solubility of this compound in DMSO and DMF

The solubility of this compound is a critical parameter for its effective use in labeling and imaging experiments. Proper dissolution ensures a homogenous solution, accurate concentration determination, and optimal performance in subsequent applications.

Data Presentation

Multiple sources consistently describe the solubility of this compound as "good" in both DMSO and DMF. While specific quantitative solubility limits (e.g., in mg/mL) are not widely published in formal studies, practical laboratory use provides valuable insights. A common application protocol suggests the preparation of a 10 mM stock solution in DMSO, indicating that this concentration is readily achievable.

| Solvent | Qualitative Solubility | Inferred Quantitative Solubility (from stock solution preparation) |

| DMSO | Good[1][2][3][4][5] | ≥ 10 mM |

| DMF | Good[1][2][3][4][5] | Data not available, but expected to be similar to DMSO |

Note: The molecular weight of this compound is approximately 506.34 g/mol . Therefore, a 10 mM solution corresponds to approximately 5.06 mg/mL.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Purity of the Compound: Impurities can affect the dissolution characteristics.

-

Solvent Quality: The use of high-purity, anhydrous DMSO or DMF is recommended to avoid potential degradation or precipitation.

-

Temperature: While generally soluble at room temperature, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of higher concentrations.

-

Light Exposure: this compound is a fluorescent dye and should be protected from light to prevent photoblegradation, which could potentially alter its solubility and fluorescent properties.

Experimental Protocols

General Protocol for Determining Solubility of a Fluorescent Probe in DMSO

This protocol provides a general method for determining the solubility of a fluorescent probe like this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Water bath sonicator

-

Microcentrifuge

-

Spectrophotometer (for concentration determination)

-

Calibrated balance

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh out a pre-determined amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 1 mL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the solid does not completely dissolve, place the tube in a water bath sonicator for 5-10 minutes.

-

Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) with gentle agitation to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved solid.

-

-

Determination of Solute Concentration:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in DMSO.

-

Measure the absorbance of the dilutions at the maximum absorbance wavelength (λmax) of this compound (approximately 589 nm).

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dissolved this compound, where:

-

A is the absorbance.

-

ε is the molar extinction coefficient of this compound (approximately 69,000 M⁻¹cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration in Molarity (M).

-

-

-

Calculation of Solubility:

-

The concentration of the undiluted supernatant represents the solubility of this compound in DMSO at the specified temperature. This can be expressed in Molarity (M) or converted to mg/mL.

-

Recommended Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol outlines a typical procedure for labeling an alkyne-containing biomolecule with this compound using a copper-catalyzed click reaction.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA or THPTA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 1 M in water).

-

Prepare a stock solution of the copper ligand (e.g., 50 mM in DMSO/t-butanol).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, the reaction buffer, and the copper ligand.

-

Add the this compound stock solution to the reaction mixture. The final concentration of the azide should be in excess of the alkyne.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Remove the excess this compound and copper catalyst from the labeled biomolecule using an appropriate method, such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

-

Characterization:

-

Confirm the successful labeling by methods such as fluorescence spectroscopy, gel electrophoresis, or mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow for Copper-Catalyzed Click Chemistry (CuAAC)

References

- 1. BODIPY - Wikipedia [en.wikipedia.org]

- 2. Highly Water-soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addi.ehu.es [addi.ehu.es]

- 4. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 5. journals.ekb.eg [journals.ekb.eg]

An In-depth Technical Guide to BDP TR Azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of BDP TR azide (B81097) in click chemistry. BDP TR azide is a fluorescent probe that serves as a valuable tool for labeling and detecting biomolecules in a variety of research and drug development applications. Its bright red fluorescence, high photostability, and compatibility with bioorthogonal click chemistry reactions make it an excellent alternative to other common fluorophores such as ROX and Texas Red.[1][2][3]

Core Principles of this compound Click Chemistry

This compound is a derivative of the borondipyrromethene (BODIPY) dye, featuring an azide functional group. This azide moiety allows the fluorophore to be covalently attached to a target molecule containing a terminal alkyne or a strained cyclooctyne (B158145) through a click chemistry reaction.[3][4] Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, biocompatible conditions.[5] The two primary types of click chemistry reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition.[5] The reaction is bioorthogonal, meaning that the azide and alkyne groups do not react with other functional groups typically found in biological systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[3] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

Physicochemical and Spectroscopic Properties of this compound

This compound exhibits excellent photophysical properties, making it a robust fluorescent reporter. A summary of its key characteristics is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₁BF₂N₆O₂S | [2] |

| Molecular Weight | 506.34 g/mol | [2] |

| Appearance | Dark colored solid | [2] |

| Solubility | Good in DMF, DMSO, DCM | [2][3] |

| Excitation Maximum (λ_abs) | 589 nm | [2][3] |

| Emission Maximum (λ_em) | 616 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [2][3] |

| Purity | >95% (by ¹H NMR and HPLC-MS) | [2] |

| Storage Conditions | -20°C in the dark, desiccated | [6] |

Experimental Protocols

Detailed methodologies for labeling biomolecules with this compound using both CuAAC and SPAAC are provided below.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol is a general guideline for the copper-catalyzed click chemistry labeling of an alkyne-modified protein with this compound. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

-

Aminoguanidine (B1677879) hydrochloride (100 mM stock in water)

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

-

Alkyne-modified protein solution (to a final concentration of 10-100 µM)

-

Buffer to adjust the final volume

-

This compound (to a final concentration of 1.5-5 molar equivalents over the protein)

-

-

Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add Catalyst and Reducing Agent:

-

Add the CuSO₄/THPTA premix to the reaction mixture (to a final copper concentration of 50-250 µM).

-

Add aminoguanidine hydrochloride (to a final concentration of 1 mM).

-

Initiate the reaction by adding freshly prepared sodium ascorbate (to a final concentration of 1-5 mM).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Purification: Remove the excess reagents and byproducts to purify the BDP TR-labeled protein. This can be achieved by methods such as size-exclusion chromatography, dialysis, or spin filtration.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging

This protocol outlines a general procedure for labeling azide-modified biomolecules within living cells using a DBCO-functionalized BDP TR derivative. For direct labeling with this compound, the biomolecule of interest would need to be modified with a strained alkyne.

Materials:

-

Cells cultured in appropriate medium

-

Azide-modified metabolic precursor (e.g., an azido (B1232118) sugar or amino acid)

-

BDP TR-DBCO (or other strained alkyne derivative of BDP TR) (1-5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate imaging buffer

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Incubate the cells with the azide-modified metabolic precursor in their culture medium for a sufficient time to allow for incorporation into the target biomolecules (typically 24-48 hours). The optimal concentration of the precursor should be determined empirically.

-

Cell Preparation: Gently wash the cells with warm PBS to remove any unincorporated precursor.

-

Labeling Reaction:

-

Dilute the BDP TR-DBCO stock solution in pre-warmed culture medium or imaging buffer to the desired final concentration (typically 1-10 µM).

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells two to three times with warm PBS to remove any unbound BDP TR-DBCO.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP TR (Excitation: ~590 nm, Emission: ~615 nm).

Applications in Research and Drug Development

The versatility of this compound click chemistry has led to its adoption in a wide range of applications, including:

-

Fluorescent Labeling: Covalent attachment of a bright and photostable fluorophore to proteins, nucleic acids, and other biomolecules for visualization and quantification.

-

Cellular Imaging: Real-time tracking of labeled molecules in living cells to study dynamic biological processes.

-

Drug Discovery: High-throughput screening for drug candidates that interact with a specific target, and the development of targeted drug delivery systems.

-

Proteomics and Glycomics: Identification and characterization of proteins and glycans in complex biological samples.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where this compound can be employed.

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

Conceptual Signaling Pathway for Tracking a Receptor

Caption: Conceptual pathway for tracking a cell surface receptor using this compound.

References

An In-depth Technical Guide to the Photostability of BDP TR Azide

Core Properties of BDP TR Azide (B81097)

BDP TR azide is a derivative of the borondipyrromethene (BODIPY) scaffold, known for its exceptional photophysical properties. It serves as a resilient alternative to other red dyes like ROX and Texas Red, which are more susceptible to oxidation.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Maximum Absorption (λabs) | 589 nm | [1] |

| Maximum Emission (λem) | 616 nm | [1] |

| Molar Extinction Coefficient (ε) | 69,000 M-1cm-1 | [1] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |

| Molecular Formula | C24H21BF2N6O2S | |

| Molecular Weight | 506.34 g/mol |

Understanding the Photostability of BODIPY Dyes

The high photostability of BODIPY dyes, including BDP TR, is a key advantage for applications requiring intense or prolonged light exposure, such as single-molecule studies and super-resolution microscopy. Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical parameter to consider. While specific quantitative data for this compound is scarce, the general principles of BODIPY dye photostability provide valuable insights.

General Mechanisms of BODIPY Photodegradation

The photodegradation of BODIPY dyes can proceed through several pathways, primarily involving reactions with molecular oxygen. The process is often initiated by the photoexcited dye molecule transitioning to a long-lived triplet state. From this state, it can interact with ground-state molecular oxygen (3O2) to generate highly reactive singlet oxygen (1O2). This singlet oxygen can then attack the BODIPY core, leading to its degradation.

Two common photodegradation pathways for the BODIPY core are:

-

Oxidation: This is a primary degradation route where singlet oxygen attacks the electron-rich pyrrole (B145914) rings of the BODIPY core, leading to the formation of less fluorescent or non-fluorescent products.

-

Photocleavage: High-energy light can also lead to the cleavage of the bonds within the fluorophore's structure, resulting in the loss of conjugation and, consequently, fluorescence.

The following diagram illustrates a generalized photodegradation pathway for BODIPY dyes.

Caption: Generalized photodegradation pathway of BODIPY dyes.

Experimental Protocols for Assessing Photostability

To quantitatively assess the photostability of this compound, researchers can employ several established methodologies. The choice of method often depends on the specific application and available instrumentation.

Bulk Photobleaching Measurement using UV-Visible Spectroscopy and HPLC

This method monitors the degradation of the dye in solution upon continuous illumination.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, DMSO) with a known concentration. The initial absorbance at the λmax (589 nm) should be within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Experimental Setup:

-

Place the sample solution in a quartz cuvette.

-

Expose the cuvette to a constant light source with a wavelength that overlaps with the absorption spectrum of this compound (e.g., a filtered lamp or a laser).

-

To control for thermal degradation, a control sample should be kept in the dark at the same temperature.

-

-

Data Acquisition:

-

At regular time intervals, record the UV-Visible absorption spectrum of the sample.

-

Monitor the decrease in absorbance at the λmax.

-

For a more detailed analysis of degradation products, aliquots of the sample can be taken at each time point and analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

-

-

Data Analysis:

-

Plot the absorbance at λmax as a function of irradiation time.

-

The photobleaching half-life (t1/2) can be determined as the time it takes for the absorbance to decrease to 50% of its initial value.

-

The photobleaching quantum yield (Φb), which represents the fraction of absorbed photons that lead to photodegradation, can be calculated if the photon flux of the light source is known.

-

The following diagram illustrates the experimental workflow for this method.

Caption: Workflow for bulk photobleaching measurement.

Single-Molecule Photostability Measurement using Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique to study the photophysics of single molecules in solution, providing insights into photobleaching at the single-molecule level.

Methodology:

-

Sample Preparation: Prepare a highly dilute solution of this compound (in the nanomolar range) to ensure that, on average, only one molecule is present in the confocal detection volume at any given time.

-

Experimental Setup:

-

Use a confocal microscope equipped with a laser for excitation (e.g., 561 nm or 594 nm), a high numerical aperture objective, and sensitive single-photon detectors.

-

The laser is focused to a diffraction-limited spot within the sample solution.

-

-

Data Acquisition:

-

Record the fluorescence intensity fluctuations as molecules diffuse through the confocal volume.

-

The autocorrelation of the fluorescence signal is calculated.

-

-

Data Analysis:

-

The resulting autocorrelation curve is fitted to a model that includes terms for diffusion and photobleaching.

-

This analysis can yield the photobleaching rate constant and the fraction of molecules that are photobleached as they traverse the confocal volume.

-

The following diagram illustrates the logical relationship in an FCS experiment for photostability.

Caption: Logical workflow of an FCS experiment for photostability.

Conclusion

This compound stands out as a bright and photostable red-emitting fluorophore, offering significant advantages for a range of applications in research and drug development. While specific quantitative photostability data for this particular azide conjugate remains to be extensively published, the well-characterized photophysics of the parent BODIPY class provides a strong indication of its robust performance. The photodegradation of this compound is likely to proceed through pathways common to other BODIPY dyes, primarily involving photooxidation. For applications demanding precise knowledge of its photostability under specific experimental conditions, the detailed protocols provided in this guide will enable researchers to perform their own quantitative assessments. By understanding and quantifying the photostability of this compound, scientists can ensure the accuracy and reliability of their fluorescence-based experiments.

References

BDP TR Azide: A Superior Alternative to Texas Red for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the advantages and applications of BDP TR azide (B81097) as a compelling alternative to traditional fluorescent labels like Texas Red azide for bioorthogonal click chemistry reactions. This document provides a comprehensive overview of the spectral properties, detailed experimental protocols, and relevant biological applications, empowering researchers to integrate this advanced tool into their workflows for precise and sensitive biomolecular imaging and analysis.

Introduction: The Need for Advanced Fluorescent Probes

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and quantification of biomolecules in complex environments. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation by offering highly specific and efficient reactions. The choice of the fluorescent dye conjugated to the azide or alkyne moiety is critical for the success of these experiments, directly impacting sensitivity, resolution, and photostability.

For decades, Texas Red has been a widely used red fluorescent dye. However, its utility can be limited by its susceptibility to photobleaching and oxidation. BDP TR, a boron-dipyrromethene (BODIPY)-based dye, has emerged as a superior alternative, offering enhanced brightness, photostability, and chemical resilience. This guide focuses on the azide derivative of BDP TR and its applications as a substitute for Texas Red azide.

Quantitative Data Presentation: BDP TR Azide vs. Texas Red Azide

A direct comparison of the key photophysical properties highlights the advantages of this compound over Texas Red azide.

| Property | This compound | Texas Red Azide (5-isomer) | Reference |

| Excitation Maximum (λex) | 589 nm | 582 nm | [1][2] |

| Emission Maximum (λem) | 616 nm | 600 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | 98,000 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.90 | 0.79 | [1][2] |

| Molecular Weight | 506.34 g/mol | 674.79 g/mol | [1][3] |

| Key Advantages | High quantum yield, excellent photostability, resistant to oxidation.[1][4] | Bright, well-established dye. | |

| Key Disadvantages | Lower extinction coefficient. | Prone to oxidation and photobleaching.[1] |

Experimental Protocols

This compound is versatile and can be used in both major types of click chemistry reactions. The following are detailed protocols for its use in bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound (stock solution of 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (stock solution of 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution of 50 mM in water)

-

Sodium ascorbate (B8700270) (stock solution of 1 M in water, freshly prepared)

-

PBS (pH 7.4)

-

DMSO

Procedure:

-

Prepare the "Click-it" Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order (for a 100 µL final reaction volume):

-

PBS (to final volume)

-

This compound (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM)

-

Alkyne-modified protein (e.g., to a final concentration of 10-50 µM)

-

Premixed CuSO₄/THPTA solution (add 2 µL of 50 mM CuSO₄ and 2 µL of 50 mM THPTA to a separate tube, vortex briefly, then add to the reaction)

-

-

Initiate the Reaction: Add 1 µL of freshly prepared 1 M sodium ascorbate to the reaction mixture.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the labeled protein from excess reagents using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Analysis: Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein (at 280 nm) and the BDP TR dye (at 589 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells using a DBCO-functionalized BDP TR dye (as this compound would be used to label alkyne-modified biomolecules). The principle remains the same for labeling with this compound.

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., Ac4GalNAz)

-

BDP TR-DBCO (or other strained alkyne conjugate) (stock solution of 1 mM in DMSO)

-

Complete cell culture medium

-

PBS or other imaging buffer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and perform metabolic labeling with the azide-containing precursor according to established protocols.

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed complete cell culture medium.

-

Prepare a solution of BDP TR-DBCO in complete cell culture medium at a final concentration of 5-20 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP TR (e.g., excitation at 560-590 nm and emission at 600-640 nm).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

Conclusion

This compound offers significant advantages over Texas Red azide for bioorthogonal labeling, including superior photostability, higher quantum yield, and resistance to oxidation.[1][4] These features translate to brighter, more stable signals in fluorescence microscopy and other applications, enabling more sensitive and robust detection of biomolecules. The detailed protocols and workflows provided in this guide offer a starting point for researchers to incorporate this powerful tool into their studies, from basic research to drug development. The versatility of this compound in both CuAAC and SPAAC reactions further expands its utility, making it a valuable addition to the molecular imaging toolbox.

References

Methodological & Application

Application Notes: BDP TR Azide for Protein Labeling via Click Chemistry

Introduction

BDP TR azide (B81097) is a fluorescent probe used for labeling biomolecules in the Texas Red/ROX channel.[1][2][3] It is based on a borondipyrromethene scaffold, which provides high brightness, photostability, and resistance to oxidation compared to dyes like ROX and Texas Red.[1][2] The azide functional group on the BDP TR molecule allows for its covalent attachment to alkyne-modified proteins through a highly specific and efficient bioorthogonal reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This method is ideal for researchers, scientists, and drug development professionals who require precise and stable fluorescent labeling of proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.

Properties of BDP TR Azide

The key characteristics of this compound are summarized below. These properties make it a robust choice for protein labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁BF₂N₆O₂S | |

| Molecular Weight | 506.34 g/mol | |

| Excitation Maximum (λex) | 589 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coefficient (ε) | 69,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.90 | |

| Solubility | Good in DMF, DMSO, DCM | |

| Storage Conditions | Store at -20°C in the dark, desiccated. |

Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling protocol relies on the CuAAC click reaction. This reaction forms a stable triazole linkage between the azide group on the BDP TR dye and a terminal alkyne group previously incorporated into the target protein. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. The high specificity of the azide-alkyne reaction ensures that the dye is attached only to the intended sites, as neither functional group is naturally present in proteins.

References

Application Notes: BDP TR Azide for Fluorescence Microscopy

Introduction

BDP TR azide (B81097) is a fluorescent probe highly valued in biological research for its application in visualizing a wide array of biomolecules within cellular environments. It belongs to the BODIPY class of dyes, known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH. The "TR" designation indicates that its spectral properties are similar to the Texas Red fluorophore, emitting a bright red signal that is well-suited for multicolor imaging experiments.

The key feature of BDP TR azide is its azide (-N3) functional group. This group serves as a bioorthogonal handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This reaction allows the BDP TR dye to be covalently and specifically attached to molecules that have been tagged with a corresponding alkyne group.[3][4][5] Because neither azides nor alkynes are naturally present in most biological systems, this labeling method is highly specific and minimizes background signal.

This technology is particularly powerful for metabolic labeling studies. For example, cells can be cultured with alkyne-modified metabolic precursors—such as amino acids, sugars, or nucleosides—which are incorporated into newly synthesized proteins, glycans, or nucleic acids, respectively. Subsequent reaction with this compound allows for the precise visualization of these newly created biomolecules, providing dynamic insights into cellular processes. BDP TR is noted for its high brightness, photostability, and resistance to oxidation compared to dyes like ROX and Texas Red, making it an excellent choice for demanding microscopy applications.

Data Presentation

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of this compound, providing researchers with the necessary data for experimental setup and instrument configuration.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 589 nm | |

| Emission Maximum (λem) | 616 nm | |

| Molar Extinction Coeff. (ε) | 69,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Molecular Formula | C₂₄H₂₁BF₂N₆O₂S | |

| Molecular Weight | 506.34 g/mol | |

| Solubility | Good in DMSO, DMF, DCM | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Experimental Protocols

Protocol 1: Visualization of Newly Synthesized Proteins in Cultured Cells

This protocol describes the metabolic labeling of nascent proteins in mammalian cells using the alkyne-containing methionine analog, L-homopropargylglycine (HPG), followed by fluorescent detection with this compound via click chemistry.

A. Materials and Reagents

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

L-homopropargylglycine (HPG)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton™ X-100 in PBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Click Reaction Cocktail (prepare fresh):

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in dH₂O)

-

THPTA ligand stock solution (e.g., 100 mM in dH₂O/DMSO)

-

Sodium Ascorbate stock solution (e.g., 300 mM in dH₂O, freshly prepared)

-

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

B. Experimental Procedure

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a fresh medium containing 25-50 µM HPG.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal time depends on the protein synthesis rate of the cell type.

-

-

Cell Fixation and Permeabilization:

-

Remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Click Chemistry Reaction:

-

Important: Prepare the Click Reaction Cocktail immediately before use. Add reagents in the specified order to avoid precipitation.

-

For a 1 mL final volume, combine:

-

880 µL of PBS

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

Add 1-5 µL of 10 mM this compound stock solution (final concentration 10-50 µM).

-

Initiate the reaction by adding 100 µL of freshly prepared 300 mM Sodium Ascorbate solution. Vortex immediately.

-

-

Remove the wash buffer from the cells and add the Click Reaction Cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

-

Wash the cells twice more with PBS.

-

-

Microscopy:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with filter sets appropriate for BDP TR (e.g., TRITC/Texas Red channel) and the chosen counterstain (e.g., DAPI channel).

-

Mandatory Visualizations

Click Chemistry Reaction Mechanism

The diagram below illustrates the fundamental principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, where this compound is covalently linked to an alkyne-modified target biomolecule.

Caption: The CuAAC "Click" Reaction.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps for visualizing newly synthesized proteins using metabolic labeling followed by click chemistry detection with this compound.

Caption: Workflow for visualizing nascent proteins.

References

BDP TR Azide for Flow Cytometry Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR azide (B81097) is a bright, red-emitting fluorescent probe that is highly valuable for flow cytometry applications.[1][2] Based on a robust borondipyrromethene scaffold, BDP TR offers exceptional brightness and photostability, serving as a superior alternative to traditional fluorophores like ROX and Texas Red, which are prone to oxidation.[1][3][4] Its azide functional group allows for its versatile use in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This enables the precise labeling of biomolecules in a cellular context for subsequent flow cytometric analysis.

This document provides detailed application notes and protocols for the use of BDP TR azide in flow cytometry, focusing on the detection of azide-labeled biomolecules through copper-free click chemistry.

Principle of Detection

The core of this methodology lies in the bioorthogonal reaction between an azide group and a strained alkyne, a type of reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This approach typically involves two key steps:

-

Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, an azide-modified sugar like N-azidoacetylmannosamine (Ac4ManNAz) can be used to introduce azide groups onto cell surface glycoproteins through the cell's natural metabolic pathways.[5]

-

Click Chemistry Reaction: The azide-labeled cells are then treated with a fluorescent probe containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) group. The azide and DBCO groups react specifically and covalently, resulting in the stable labeling of the target biomolecules with the fluorophore. In this case, a DBCO-conjugated BDP TR would be used to label the azide-modified cells.

This method allows for the highly selective and sensitive detection of metabolically active cells or specific cell populations with minimal background fluorescence.

Product Specifications

| Property | Value | Reference |

| Fluorophore | BDP TR | [1][5] |

| Reactive Group | Azide | [1][5] |

| Excitation Maximum | 589 nm | [3][4] |

| Emission Maximum | 616 nm | [3][4] |

| Molecular Weight | 506.34 g/mol | [3][4] |

| Solubility | Good in DMF, DMSO, DCM | [3][4] |

| Storage | -20°C in the dark, desiccated | [1] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for cell surface labeling and the underlying metabolic pathway.

Detailed Protocol: Cell Surface Labeling for Flow Cytometry

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar (Ac4ManNAz) and subsequent detection with a DBCO-functionalized BDP TR dye using copper-free click chemistry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

-

DBCO-functionalized BDP TR

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometry tubes

Protocol:

-

Metabolic Labeling: a. Seed cells in a culture plate at a density that will not lead to over-confluence during the incubation period. b. Prepare a stock solution of Ac4ManNAz in a suitable solvent (e.g., DMSO or sterile PBS). c. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. Note: The optimal concentration may vary depending on the cell type and should be determined empirically. d. Incubate the cells for 24-72 hours under standard culture conditions.

-

Cell Harvesting and Washing: a. For adherent cells, detach them using a gentle cell dissociation reagent. For suspension cells, proceed to the next step. b. Transfer the cells to a conical tube and centrifuge at 300-400 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with 1-2 mL of cold PBS.

-

Click Chemistry Labeling: a. Prepare a stock solution of DBCO-BDP TR in DMSO. b. Resuspend the washed cell pellet in 100-500 µL of PBS. c. Add DBCO-BDP TR to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be titrated. d. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

Final Wash and Resuspension: a. After incubation, add 1-2 mL of FACS buffer to the cell suspension and centrifuge at 300-400 x g for 5 minutes. b. Discard the supernatant and repeat the wash step once more with FACS buffer. c. Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.

-

Flow Cytometry Analysis: a. Analyze the labeled cells on a flow cytometer equipped with the appropriate lasers and filters for BDP TR (excitation at ~589 nm, emission at ~616 nm). b. Include appropriate controls, such as unlabeled cells and cells treated with Ac4ManNAz but not the DBCO-BDP TR, to set the gates for analysis.

Representative Data

The following tables provide examples of expected quantitative data from a flow cytometry experiment using this protocol.

Table 1: Titration of Ac4ManNAz Concentration

| Ac4ManNAz Concentration (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |

| 0 (Control) | 150 | 0.5 |

| 10 | 2,500 | 65 |

| 25 | 8,000 | 92 |

| 50 | 12,500 | 98 |

Table 2: Titration of DBCO-BDP TR Concentration

| DBCO-BDP TR Concentration (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |

| 0 (Control) | 120 | 0.3 |

| 1 | 9,500 | 95 |

| 5 | 13,000 | 99 |

| 10 | 13,500 | 99 |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time. Ensure the reagent is not degraded. |

| Insufficient DBCO-BDP TR concentration or incubation time | Increase the concentration of DBCO-BDP TR or the incubation time. | |

| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent. | |

| High background fluorescence | Incomplete removal of excess DBCO-BDP TR | Increase the number of wash steps after the click chemistry reaction. |

| Non-specific binding of the dye | Include a blocking step with BSA or use a commercially available blocking buffer. |

Conclusion

This compound is a powerful tool for flow cytometry, enabling the bright and specific detection of biomolecules through click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to implement this technology in their studies, from cell labeling to data analysis. The exceptional photophysical properties of BDP TR, combined with the specificity of bioorthogonal chemistry, make this an ideal system for a wide range of applications in basic research and drug development.

References

Live Cell Imaging with BDP TR Azide: A Detailed Guide for Researchers

Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. This application note provides a detailed protocol for labeling and imaging live cells using BDP TR azide (B81097), a bright and photostable red fluorescent probe. BDP TR azide is cell-permeable and can be utilized in bioorthogonal click chemistry reactions to specifically label alkyne-modified biomolecules within living cells. This methodology is particularly useful for researchers, scientists, and drug development professionals studying a wide range of cellular events, including protein synthesis, glycan trafficking, and drug-target engagement.

The labeling strategy is based on a two-step process. First, cells are metabolically labeled with a precursor molecule containing an alkyne group. This alkyne-modified precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans) by the cell's natural metabolic pathways. Subsequently, the cells are treated with this compound, which contains a reactive azide group. The azide on BDP TR reacts specifically with the alkyne group on the modified biomolecules through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and occurs efficiently under physiological conditions, making it ideal for live-cell applications. The resulting covalent bond attaches the bright red BDP TR fluorophore to the target biomolecules, enabling their visualization by fluorescence microscopy.

Materials and Reagents

| Reagent | Supplier | Recommended Concentration |

| This compound | Various | 1-10 µM |

| Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, or an alkyne-modified sugar for glycans) | Various | 25-100 µM |

| Cell Culture Medium | Varies by cell line | N/A |

| Fetal Bovine Serum (FBS) | Varies by cell line | N/A |

| Penicillin-Streptomycin | Varies by cell line | N/A |

| Phosphate-Buffered Saline (PBS) | Varies by cell line | N/A |

| Live-Cell Imaging Buffer | Varies by cell line | N/A |

| DMSO (anhydrous) | Various | N/A |

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with an Alkyne-Modified Precursor

This protocol describes the metabolic incorporation of an alkyne-containing precursor into cellular biomolecules. The example below uses an alkyne-modified amino acid to label newly synthesized proteins.

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow the cells to adhere and reach the desired confluency (typically 60-80%).

-

Prepare Labeling Medium: Prepare complete cell culture medium containing the alkyne-modified metabolic precursor at the desired final concentration (e.g., 25-100 µM of an alkyne-amino acid).

-

Metabolic Labeling: Remove the normal growth medium from the cells and wash once with pre-warmed PBS. Add the labeling medium to the cells.

-

Incubation: Incubate the cells for a sufficient period to allow for incorporation of the precursor. This time can range from 4 to 24 hours, depending on the cell type and the turnover rate of the biomolecule of interest.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated precursor. The cells are now ready for fluorescent labeling with this compound.

Protocol 2: this compound Staining of Alkyne-Labeled Live Cells

This protocol details the labeling of the alkyne-modified biomolecules with this compound via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

-

Prepare this compound Staining Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging buffer or complete medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve a high signal-to-noise ratio.

-

Labeling Reaction: Add the this compound staining solution to the metabolically labeled cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary and should be optimized.

-

Washing: Remove the staining solution and wash the cells three to five times with pre-warmed live-cell imaging buffer to remove unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

Imaging Parameters

-

Microscope: An inverted fluorescence microscope equipped for live-cell imaging with environmental control.

-

Excitation Wavelength: BDP TR has an excitation maximum around 589 nm.[1] Use a laser line or filter set appropriate for this wavelength (e.g., 561 nm or 580 nm).

-

Emission Wavelength: The emission maximum of BDP TR is approximately 616 nm.[1] Use a corresponding filter set to collect the emitted fluorescence.

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Image Acquisition: Minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio. Time-lapse imaging can be performed to track the dynamics of the labeled biomolecules.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for metabolic labeling and subsequent live cell imaging.

Caption: Mechanism of SPAAC for labeling biomolecules.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low fluorescence signal | Inefficient metabolic labeling. | Increase the concentration of the alkyne-precursor or the incubation time. Ensure the precursor is not degraded. |

| Inefficient click reaction. | Optimize the this compound concentration and incubation time. Ensure the this compound is not degraded (store properly). | |

| Low expression/turnover of the target biomolecule. | Choose a cell line with higher expression or stimulate turnover if possible. | |

| High background fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps after labeling. |

| Non-specific binding of the dye. | Decrease the concentration of this compound. Include a control experiment with cells not treated with the alkyne-precursor to assess non-specific binding. | |

| Cell toxicity/death | High concentration of metabolic precursor or this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration for both reagents. |

| Phototoxicity from imaging. | Reduce laser power, exposure time, and the frequency of image acquisition. Use a live-cell imaging buffer that helps maintain cell health.[2] |

Conclusion

The protocol described in this application note provides a robust and versatile method for imaging dynamic processes in live cells using this compound. By combining metabolic labeling with copper-free click chemistry, researchers can specifically label and track a variety of biomolecules with high spatial and temporal resolution. The bright and photostable properties of BDP TR make it an excellent choice for long-term live-cell imaging experiments. Careful optimization of labeling and imaging conditions is crucial for obtaining high-quality data while maintaining cell viability.

References

Application Notes and Protocols: Oligonucleotide Labeling with BDP TR Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the labeling of oligonucleotides with BDP TR azide (B81097), a bright and photostable fluorescent dye. BDP TR is an excellent alternative to ROX and Texas Red, offering high fluorescence quantum yield and greater resistance to oxidation.[1][2][3] The primary method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[4][5] This reaction is highly specific and efficient, creating a stable triazole linkage between an alkyne-modified oligonucleotide and the BDP TR azide.[4][5] These labeled oligonucleotides are valuable tools for a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence microscopy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Specifications | Storage |

| This compound | Molecular Weight: 506.34 g/mol [1][3] | Store at -20°C in the dark, desiccated.[1][2][3] |

| Alkyne-Modified Oligonucleotide | Custom synthesized with a terminal alkyne group | Store as recommended by the supplier, typically at -20°C. |

| Dimethylsulfoxide (DMSO) | Anhydrous, reaction grade | Room temperature |

| Click Chemistry Buffer | Contains copper(II) and triethylammonium (B8662869) acetate (B1210297), pH 7 | As recommended by the supplier |

| Ascorbic Acid | Freshly prepared 50 mM solution in nuclease-free water | Prepare fresh for each use. |

| Nuclease-Free Water | Room temperature | |

| Acetone (B3395972) | ACS grade or higher | Room temperature |

| Purification System | High-performance liquid chromatography (HPLC) system | Not applicable |

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 0.51 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the dye is completely dissolved.

-

Alkyne-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 100 µM). The exact concentration should be determined by UV-Vis spectrophotometry.

-

Ascorbic Acid Solution (50 mM): Prepare a fresh solution of ascorbic acid in nuclease-free water at a concentration of 50 mM. This solution is prone to oxidation and should be made immediately before use.[4]

Oligonucleotide Labeling via Click Chemistry

The following protocol is recommended for the conjugation of alkyne-containing oligonucleotides with this compound.[4]

-

In a microcentrifuge tube, combine the following reagents in the order listed:

| Reagent | Volume | Final Concentration |

| Nuclease-free water | To final volume | - |

| Alkyne-modified oligonucleotide | X µL | 100 µM |

| Click Chemistry Buffer | Y µL | 1X |

| This compound (10 mM in DMSO) | Z µL | 1.5 - 2 equivalents relative to oligo |

| Ascorbic Acid (50 mM, freshly prepared) | W µL | 5 mM |

Note: The final reaction volume will depend on the scale of the reaction. The volumes of each reagent should be calculated accordingly.

-

Vortex the reaction mixture gently after the addition of each reagent.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. For longer oligonucleotides or lower concentrations, the reaction time may be extended to overnight.

-

After the incubation is complete, proceed immediately to the purification step.

Purification of BDP TR-Labeled Oligonucleotide

Purification is critical to remove unreacted this compound and other reaction components.

-

Acetone Precipitation:

-

Add 10 volumes of cold acetone to the reaction mixture.

-

Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the oligonucleotide.[4]

-

Carefully decant the supernatant containing the unreacted dye.

-

Wash the pellet with 1 mL of 70% ethanol, centrifuge again, and decant the supernatant.

-

Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For the highest purity, the labeled oligonucleotide should be purified by reverse-phase HPLC.

-

Dissolve the air-dried pellet in an appropriate volume of nuclease-free water or HPLC-grade water.

-

Use a suitable C18 column and a gradient of acetonitrile (B52724) in triethylammonium acetate (TEAA) buffer to separate the labeled oligonucleotide from unlabeled strands and free dye.

-

Data Presentation

The following tables summarize the key quantitative data for this compound and the resulting labeled oligonucleotides.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 506.34 g/mol | [1][3] |

| Excitation Maximum (λex) | 589 nm | [1][2][3] |

| Emission Maximum (λem) | 616 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | [1][2][3] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1][2][3] |

| Solubility | Good in DMF, DMSO, DCM | [1][2][3] |

Table 2: Click Chemistry Reaction Components

| Component | Stock Concentration | Recommended Final Concentration | Purpose |

| Alkyne-Modified Oligonucleotide | Varies (e.g., 100 µM) | 20 - 200 µM | Substrate for labeling |

| This compound | 10 mM in DMSO | 1.5x oligonucleotide concentration | Fluorescent label |

| Click Chemistry Buffer | Varies | 1X | Provides Cu(II) and maintains pH |

| Ascorbic Acid | 50 mM in water | 0.5 mM | Reducing agent for Cu(II) to Cu(I)[4] |

Visualizations

Caption: Experimental workflow for oligonucleotide labeling with this compound.

Caption: Simplified mechanism of copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with BDP TR Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction is characterized by its high yield, broad functional group tolerance, and mild, often aqueous, reaction conditions.[1] BDP TR azide (B81097) is a bright, photostable fluorescent probe with excitation and emission maxima in the Texas Red/ROX channel, making it an excellent tool for fluorescently labeling and visualizing biomolecules.[2][3] Its high quantum yield and resistance to oxidation offer significant advantages over traditional dyes like ROX and Texas Red.[2]

These application notes provide detailed protocols for the use of BDP TR azide in copper-catalyzed click chemistry reactions for the labeling of alkyne-modified proteins in cell lysates and for imaging in live cells.

Physicochemical and Spectroscopic Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₄H₂₁BF₂N₆O₂S |

| Molecular Weight | 506.34 g/mol |

| Excitation Maximum (λ_max_) | 589 nm |

| Emission Maximum (λ_em_) | 616 nm |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.9 |

| Solubility | Good in DMF, DMSO, DCM |

| Storage | Store at -20°C, protected from light |

Reaction Mechanism and Workflow

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a cycloaddition reaction between a terminal alkyne and an azide to form a stable triazole linkage. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to enhance the reaction rate and prevent the precipitation of copper salts.

Caption: A generalized experimental workflow for labeling an alkyne-modified biomolecule with this compound via CuAAC.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol describes the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid, such as L-homopropargylglycine (HPG).

Materials:

-

Alkyne-modified protein lysate in a suitable buffer (e.g., PBS)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA stock solution (100 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

1.5 mL microcentrifuge tubes

Procedure:

-

In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS buffer

-

20 µL of 2.5 mM this compound in DMSO (final concentration ~250 µM)

-

-

Add 10 µL of 100 mM THPTA solution (final concentration ~5 mM) and vortex briefly to mix.

-

Add 10 µL of 20 mM CuSO₄ solution (final concentration ~1 mM) and vortex briefly to mix.

-

To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution (final concentration ~15 mM). Vortex briefly to mix.

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

The BDP TR-labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Quantitative Data for Protein Labeling:

The following table provides representative concentrations and molar ratios for the labeling of alkyne-modified proteins. Optimal conditions may vary depending on the specific protein and experimental setup.

| Component | Stock Concentration | Volume (µL) | Final Concentration | Molar Ratio (relative to Protein) |

| Alkyne-Protein | 1-5 mg/mL | 50 | ~1-5 µM (assuming 50 kDa protein) | 1 |

| This compound | 2.5 mM | 20 | ~250 µM | ~50-250 |

| CuSO₄ | 20 mM | 10 | ~1 mM | ~200-1000 |

| THPTA | 100 mM | 10 | ~5 mM | ~1000-5000 |

| Sodium Ascorbate | 300 mM | 10 | ~15 mM | ~3000-15000 |

Protocol 2: Live Cell Imaging with this compound

This protocol is for labeling azide-modified biomolecules on the surface of living cells. This is a copper-free click chemistry approach using a strained alkyne to avoid copper-induced cytotoxicity. For this application, this compound would be reacted with a biomolecule that has been modified with a strained alkyne like DBCO or BCN.

Materials:

-

Cells with surface-expressed, strained alkyne-modified biomolecules

-

This compound

-

Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

-

Hoechst 33342 or other nuclear stain (optional)

Procedure:

-

Wash the cells twice with warm PBS.

-

Add pre-warmed live-cell imaging medium containing 5-20 µM of this compound.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-